molecular formula C6H11FN2O B13699372 4-(Fluoromethyl)-1-nitrosopiperidine

4-(Fluoromethyl)-1-nitrosopiperidine

Cat. No.: B13699372
M. Wt: 146.16 g/mol
InChI Key: GFVOBMGURCJQSU-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-nitrosopiperidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)-1-nitrosopiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with fluoromethylating agents under controlled conditions. The nitroso group is introduced through nitration reactions using nitrosating agents such as sodium nitrite in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)-1-nitrosopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated amines, oxides, and substituted piperidine derivatives .

Scientific Research Applications

4-(Fluoromethyl)-1-nitrosopiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1-nitrosopiperidine involves its interaction with molecular targets through the fluoromethyl and nitroso groups. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby affecting their function .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • 4-(Chloromethyl)piperidine
  • 4-(Bromomethyl)piperidine

Comparison: 4-(Fluoromethyl)-1-nitrosopiperidine is unique due to the presence of both fluoromethyl and nitroso groups, which confer distinct chemical and biological properties. Compared to its analogs, the fluorine atom enhances the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

4-(fluoromethyl)-1-nitrosopiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c7-5-6-1-3-9(8-10)4-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVOBMGURCJQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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